3-Fluoro-3,5-dimethyloxolane-2,4-dione
Description
3-Fluoro-3,5-dimethyloxolane-2,4-dione is a fluorinated cyclic dione featuring a five-membered oxolane (tetrahydrofuran-like) ring with two ketone groups at positions 2 and 4. The compound is substituted with a fluorine atom at position 3 and methyl groups at positions 3 and 5. The fluorine and methyl substituents likely influence its electronic, steric, and biological properties, warranting comparative analysis with related compounds.
Properties
CAS No. |
108221-61-0 |
|---|---|
Molecular Formula |
C6H7FO3 |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
3-fluoro-3,5-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H7FO3/c1-3-4(8)6(2,7)5(9)10-3/h3H,1-2H3 |
InChI Key |
ORFVXCOOHZSXOZ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)C(C(=O)O1)(C)F |
Canonical SMILES |
CC1C(=O)C(C(=O)O1)(C)F |
Synonyms |
2,4(3H,5H)-Furandione,3-fluoro-3,5-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
DFT studies on pyran-2,4-dione derivatives (e.g., 2a and 2b) reveal that substituents critically influence dipole moments and intermolecular interactions. For instance, 2a exhibits a higher dipole moment (6.23 D) than 2b (4.85 D) due to electron-withdrawing substituents .
Intermolecular Interactions (from ):
- H∙∙∙H, O∙∙∙H, and H∙∙∙C contacts dominate crystal stability in pyran-2,4-diones.
- Fluorine’s high electronegativity may introduce F∙∙∙H or F∙∙∙C interactions in the target compound, altering crystallization behavior .
Research Findings and Implications
- Fluorine’s Role : Fluorination at position 3 may improve metabolic stability and electronic properties, as seen in fluorinated pharmaceuticals .
- Synthetic Challenges : Unlike imidazolidin-2,4-diones, the oxolane ring may require specialized fluorination techniques, such as electrophilic fluorination or late-stage functionalization.
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